molecular formula C24H42O B089645 2,4-Dinonylphenol CAS No. 137-99-5

2,4-Dinonylphenol

Cat. No.: B089645
CAS No.: 137-99-5
M. Wt: 346.6 g/mol
InChI Key: FDAJTLLBHNHECW-UHFFFAOYSA-N
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Description

2,4-Dinonylphenol is an organic compound with the molecular formula C₂₄H₄₂O. It is a type of alkylphenol, specifically a dinonyl derivative of phenol. This compound is characterized by the presence of two nonyl groups attached to the phenol ring at the 2 and 4 positions. It is typically a colorless to pale yellow viscous liquid and is used in various industrial applications due to its surfactant properties .

Scientific Research Applications

2,4-Dinonylphenol has several scientific research applications:

Safety and Hazards

2,4-Dinonylphenol can cause skin irritation and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Protective measures such as wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapours, or spray are recommended .

Mechanism of Action

Target of Action

It’s structurally related to 2,4-dinitrophenol, which is known to interact with oxidative phosphorylation processes

Mode of Action

Based on its structural similarity to 2,4-dinitrophenol, it may interact with oxidative phosphorylation processes . This interaction could potentially lead to changes in energy metabolism within the cell. More research is required to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

If it acts similarly to 2,4-dinitrophenol, it may affect pathways related to energy metabolism, specifically oxidative phosphorylation The downstream effects of this interaction could include changes in energy production within the cell

Result of Action

If it acts similarly to 2,4-Dinitrophenol, it may lead to changes in energy metabolism within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinonylphenol can be synthesized through the alkylation of phenol with nonene (propylene trimer) in the presence of an acid catalyst. The reaction typically involves the following steps :

    Reactants: Phenol and nonene.

    Catalyst: Acid catalysts such as sulfuric acid, phosphoric acid, or activated clay.

    Reaction Conditions: The reaction is carried out at a temperature range of 50-80°C for 4 to 10 hours.

    Product: The primary product is this compound, which can be further purified.

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it to corresponding alkylphenols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration can be carried out using halogens and nitric acid, respectively.

Major Products

The major products formed from these reactions include quinones, alkylphenols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A closely related compound with a single nonyl group attached to the phenol ring.

    Octylphenol: Another alkylphenol with an octyl group.

    Dodecylphenol: Contains a dodecyl group attached to the phenol ring.

Uniqueness

2,4-Dinonylphenol is unique due to the presence of two nonyl groups, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its mono-substituted counterparts. This structural difference also influences its reactivity and applications in various industrial processes .

Properties

IUPAC Name

2,4-di(nonyl)phenol
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InChI

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3
Source PubChem
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InChI Key

FDAJTLLBHNHECW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H42O
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DSSTOX Substance ID

DTXSID1051698
Record name 2,4-Dinonylphenol
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Molecular Weight

346.6 g/mol
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Physical Description

NKRA, Colorless to pale yellow liquid; [HSDB]
Record name Phenol, 2,4-dinonyl-
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Record name 2,4-Dinonylphenol
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Boiling Point

224 °C at 15 mm Hg
Record name 2,4-DINONYLPHENOL
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Flash Point

127 °C, 260 °F (127 °C) (open cup)
Record name 2,4-Dinonylphenol
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Density

0.912 g/mL at 20 °C
Record name 2,4-DINONYLPHENOL
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Vapor Pressure

9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/
Record name 2,4-DINONYLPHENOL
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Color/Form

Colorless to pale yellow liquid

CAS No.

137-99-5
Record name 2,4-Dinonylphenol
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Record name Phenol, 2,4-dinonyl-
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Melting Point

ca. -13 °C
Record name 2,4-DINONYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-dinonylphenol interact with formaldehyde to form 2,2'-methylene-bis(4,6-dinonylphenol)?

A1: The research indicates that this compound interacts with formaldehyde in an aqueous solution, specifically with methylene glycol, through hydrogen bonding []. This interaction facilitates the subsequent reaction where two molecules of this compound are linked by a methylene bridge (-CH2-), resulting in the formation of 2,2'-methylene-bis(4,6-dinonylphenol). The study utilized ¹H NMR, IR spectroscopy, and thermogravimetry to confirm the formation of these hydrogen bonds and characterize the final bisphenol structure [].

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